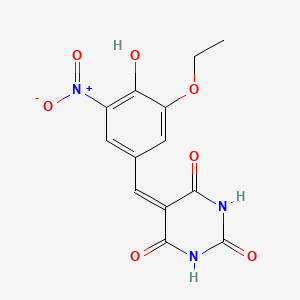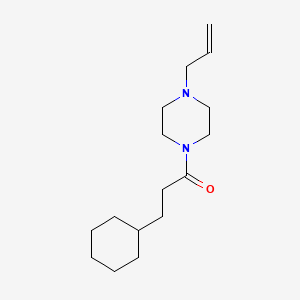![molecular formula C19H25N3O2 B5499387 9-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5499387.png)
9-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane, commonly known as CUDC-101, is a novel small molecule inhibitor that has shown promising results in preclinical and clinical studies as a potential therapeutic agent for various types of cancers.
作用機序
CUDC-101 exerts its anti-cancer effects through multiple mechanisms. It inhibits the activity of EGFR and HER2, which are overexpressed in many types of cancers and promote cell proliferation and survival. CUDC-101 also inhibits the activity of HDACs, which regulate gene expression and are often dysregulated in cancer cells. By inhibiting these signaling pathways, CUDC-101 induces cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
CUDC-101 has been shown to have potent anti-cancer effects in vitro and in vivo. It has been tested in various cancer cell lines, including breast, lung, prostate, and colon cancer, and has shown dose-dependent inhibition of cell proliferation and induction of apoptosis. In animal models of cancer, CUDC-101 has been shown to inhibit tumor growth and metastasis, and to increase survival rates. CUDC-101 has also been shown to enhance the efficacy of other anti-cancer agents, such as chemotherapy and radiation therapy.
実験室実験の利点と制限
One of the advantages of CUDC-101 is its broad-spectrum activity against multiple signaling pathways that are dysregulated in cancer cells. This makes it a potential therapeutic agent for various types of cancers. Another advantage is its ability to enhance the efficacy of other anti-cancer agents, which could lead to improved treatment outcomes. However, one limitation of CUDC-101 is its relatively low solubility in water, which could affect its bioavailability and pharmacokinetics. This could be addressed by developing new formulations or delivery methods.
将来の方向性
There are several future directions for the research and development of CUDC-101. One direction is to optimize its pharmacokinetics and develop new formulations or delivery methods to improve its bioavailability and efficacy. Another direction is to investigate its potential as a combination therapy with other anti-cancer agents, such as immune checkpoint inhibitors. Additionally, the mechanism of action of CUDC-101 could be further elucidated to identify new targets and pathways for cancer treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of CUDC-101 in human patients.
合成法
The synthesis of CUDC-101 involves a series of chemical reactions, starting from commercially available starting materials. The key steps in the synthesis include the formation of an indazole ring, a spirocyclic lactam, and a urea linkage. The final product is obtained by purification through column chromatography. The synthesis of CUDC-101 has been reported in several research articles, and the yield and purity of the product have been optimized.
科学的研究の応用
CUDC-101 has been extensively studied for its potential as a therapeutic agent for cancer treatment. It has been shown to inhibit multiple signaling pathways that are involved in cancer cell growth and survival, including epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and histone deacetylases (HDACs). CUDC-101 has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models.
特性
IUPAC Name |
(1,5-dimethylindazol-3-yl)-(3-oxa-9-azaspiro[5.5]undecan-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-14-3-4-16-15(13-14)17(20-21(16)2)18(23)22-9-5-19(6-10-22)7-11-24-12-8-19/h3-4,13H,5-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGYMUCSDYTJHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=C2C(=O)N3CCC4(CC3)CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-N,3-dimethyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undecane-8-sulfonamide](/img/structure/B5499308.png)
![2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B5499313.png)

![3-[5-(3,4-dichlorophenyl)-2-furyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5499330.png)

![N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5499344.png)
![2-methyl-N-[3-(4-morpholinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B5499351.png)
![N'-[1-(4-ethoxyphenyl)ethylidene]hexanohydrazide](/img/structure/B5499355.png)
![N-(2-chlorophenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea](/img/structure/B5499360.png)
![N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide](/img/structure/B5499368.png)
![N-isopropyl-2-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propanamide](/img/structure/B5499382.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B5499384.png)
![3-chloro-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5499398.png)
![4-benzyl-3-ethyl-1-[2-(2-hydroxyethoxy)ethyl]-1,4-diazepan-5-one](/img/structure/B5499409.png)